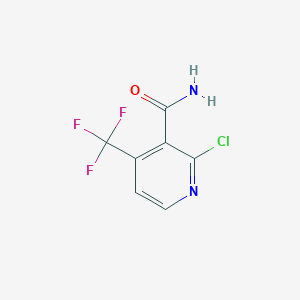

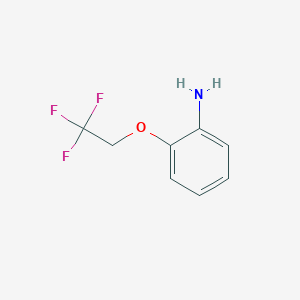

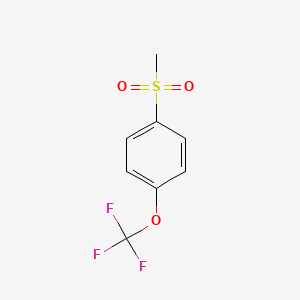

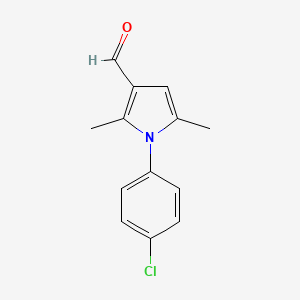

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide, also known as 2C-T-3, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyridine-3-carboxamide family of compounds, which are known for their ability to interact with the human body in a variety of ways.

Scientific Research Applications

Synthesis and Optimization

Synthesis Improvements : Song (2007) enhanced the synthesis of a compound closely related to 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide by optimizing reaction conditions, achieving high yield and purity. The process involves the reaction of 2-chloro-3-amin0-4-methylpyridine with 2-chloropyridine-3-carboxylic acid (Yang-Heon Song, 2007).

Gene Expression Inhibition : Palanki et al. (2000) explored the structure-activity relationship of compounds structurally similar to this compound. They aimed to enhance oral bioavailability and inhibit NF-kappaB and AP-1 transcription factors. The study indicates the criticality of the carboxamide group at specific positions for the compound's activity (M. Palanki et al., 2000).

Chemical Flexibility and Intermediates

Functionalization Strategies : Cottet and Schlosser (2004) demonstrated the logistical flexibility in preparing isomeric halopyridinecarboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, emphasizing the straightforward production of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid from specific precursors. This highlights the compound's versatility as an intermediate in various chemical syntheses (F. Cottet & M. Schlosser, 2004).

Bioactive Compound Synthesis

Glycine Transporter Inhibitor Identification : Yamamoto et al. (2016) identified a structurally diverse compound as a potent GlyT1 inhibitor. The compound showed promising pharmacokinetic profiles and increased glycine concentrations in the cerebrospinal fluid of rats, demonstrating the potential of derivatives of this compound in therapeutic applications (Shuji Yamamoto et al., 2016).

Pesticide Development

Herbicide Intermediate Synthesis : Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, from nicotinamide. The study provides insights into the use of this compound derivatives in pesticide development (Zuo Hang-dong, 2010).

Ligand Synthesis for Metal Complexation

Copper Complexation : Jain et al. (2004) synthesized new pyridine dicarboxamide ligands and analyzed their complexation with copper(II), revealing the potential of such compounds, including derivatives of this compound, in forming complex structures with metals (S. Jain et al., 2004).

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It is known that trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes and proteins can lead to changes in cell signaling, which in turn affects gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For example, the compound’s interaction with nucleic acid bases can affect the behavior of nucleobases and their analogs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding these localization mechanisms is essential for developing targeted therapeutic strategies .

properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZFYGMDUWFDLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382189 |

Source

|

| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886762-28-3 |

Source

|

| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)